molecular formula C12H15NO5 B12971495 N-((Benzyloxy)carbonyl)-N-methyl-L-serine

N-((Benzyloxy)carbonyl)-N-methyl-L-serine

Cat. No.: B12971495
M. Wt: 253.25 g/mol
InChI Key: ZGXRJPNWRCOFEG-JTQLQIEISA-N
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Description

N-((Benzyloxy)carbonyl)-N-methyl-L-serine is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the serine molecule. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Benzyloxy)carbonyl)-N-methyl-L-serine typically involves the reaction of L-serine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of these systems allows for better control of reaction conditions, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-((Benzyloxy)carbonyl)-N-methyl-L-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free amines, oxo derivatives, and substituted amino acid derivatives .

Scientific Research Applications

N-((Benzyloxy)carbonyl)-N-methyl-L-serine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((Benzyloxy)carbonyl)-N-methyl-L-serine involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine. This property makes it a valuable tool in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Benzyloxy)carbonyl)-N-methyl-L-serine is unique due to its specific structure, which includes a methyl group on the nitrogen atom. This structural feature provides additional steric hindrance, making it more resistant to certain chemical reactions compared to other similar compounds. Additionally, the presence of the serine moiety allows for specific interactions with enzymes and proteins, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C12H15NO5/c1-13(10(7-14)11(15)16)12(17)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,15,16)/t10-/m0/s1

InChI Key

ZGXRJPNWRCOFEG-JTQLQIEISA-N

Isomeric SMILES

CN([C@@H](CO)C(=O)O)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CN(C(CO)C(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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